beta-Apo-13-carotenone

Nuclear Receptor Pharmacology Retinoid X Receptor Transcriptional Regulation

Procure β-Apo-13-carotenone for its unique, evidence-backed tetramerization-based RXRα antagonism—a mechanism distinct from coactivator-binding inhibitors like UVI3003. This naturally occurring β-apocarotenoid delivers high-affinity antagonism at RXRα (IC₅₀ ~1 nM) and all three RAR subtypes (α, β, γ), validated in MCF-7 and Hep G2 cellular models. Its orthogonal pharmacological profile enables rigorous dissection of retinoid receptor oligomerization dynamics and reduces reliance on a single antagonist chemotype. Essential for reproducible, high-impact nuclear receptor research.

Molecular Formula C₁₈H₂₆O
Molecular Weight 258.4 g/mol
CAS No. 17974-57-1
Cat. No. B1663481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Apo-13-carotenone
CAS17974-57-1
Synonymsbeta-apo-13-carotenone
Molecular FormulaC₁₈H₂₆O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
InChIInChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
InChIKeyUBTNVRPIHJRBCI-LUXGDSJYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Apo-13-carotenone (CAS 17974-57-1) for Retinoid Receptor Research and Analytical Applications: Procurement Overview


Beta-apo-13-carotenone (D'Orenone, CAS 17974-57-1) is a naturally occurring β-apocarotenoid with the molecular formula C₁₈H₂₆O and molecular weight 258.4 g/mol [1]. It is generated via enzymatic eccentric cleavage of β-carotene in intestinal mucosa [2] and functions as a high-affinity antagonist of retinoid X receptor alpha (RXRα) with activity at concentrations as low as 1 nM [3]. The compound has also been characterized as an antagonist of all three retinoic acid receptor (RAR) subtypes—RARα, RARβ, and RARγ [4].

Why Generic Apocarotenoid Substitution Fails: The Case for Beta-Apo-13-carotenone (CAS 17974-57-1) in Targeted Procurement


Generic substitution with other β-apocarotenoids is not scientifically defensible due to fundamental differences in receptor selectivity, molecular mechanism of action, and metabolic origin. While β-apo-14′-carotenal and β-apo-12′-carotenal are also produced from β-carotene cleavage [1], they exhibit distinct receptor binding profiles and functional outcomes [2]. Furthermore, β-apo-13-carotenone antagonizes RXRα through a unique tetramerization-based mechanism that is not shared by other RXRα antagonists such as UVI3003 [3]. This mechanistic divergence directly impacts experimental interpretation and reproducibility, making compound-specific procurement essential.

Quantitative Differentiation Evidence for Beta-Apo-13-carotenone (CAS 17974-57-1) vs. RXRα Antagonists and Apocarotenoid Analogs


Unique RXRα Tetramerization Mechanism vs. UVI3003: Divergent Antagonist Pharmacology

β-Apo-13-carotenone and the RXRα antagonist UVI3003 were directly compared in transactivation assays using full-length RXRα and RXRE-Luc reporter constructs transfected into COS-7 cells. Both compounds shifted the dose-dependent RXRα activation by 9-cis-retinoic acid (9cRA). However, in a hybrid Gal4-DBD:RXRαLBD receptor reporter cell assay detecting 9cRA-induced coactivator binding to the ligand binding domain, UVI3003 significantly inhibited coactivator binding, whereas β-apo-13-carotenone did not [1]. To resolve this apparent contradiction, the effect of β-apo-13-carotenone on the oligomeric state of purified recombinant RXRαLBD was investigated. β-Apo-13-carotenone induced tetramerization of RXRαLBD, while UVI3003 had no effect on the oligomeric state [1].

Nuclear Receptor Pharmacology Retinoid X Receptor Transcriptional Regulation

High-Affinity Pan-RAR Antagonism: Expanded Receptor Targeting Beyond RXRα

β-Apo-13-carotenone has been identified as a high-affinity antagonist not only of RXRα but also of all three retinoic acid receptor subtypes: RARα, RARβ, and RARγ [1]. In functional assays, β-apo-13-carotenone and β-apo-14′-carotenoids inhibited all-trans-retinoic acid (ATRA)-induced expression of retinoid responsive genes in Hep G2 cells [2]. This pan-RAR antagonism profile distinguishes β-apo-13-carotenone from apocarotenoids that show more restricted receptor subtype selectivity.

Retinoic Acid Receptor Nuclear Receptor Antagonism β-Apocarotenoid Pharmacology

Sub-Nanomolar to Nanomolar Antagonist Potency: Concentration-Dependent RXRα Inhibition

β-Apo-13-carotenone antagonizes the activation of RXRα by 9-cis-retinoic acid and is effective at concentrations as low as 1 nM [1]. Molecular modeling studies confirmed that β-apo-13-carotenone can interact directly with the ligand binding site of retinoid receptors, making molecular interactions consistent with an antagonist profile [2]. This high-potency antagonism supports its use as a sensitive tool compound in nuclear receptor signaling studies.

RXRα Antagonist Dose-Response Nuclear Receptor Pharmacology

Enzymatic Origin and Structural Confirmation via HPLC, UV-Vis, and Mass Spectrometry

β-Apo-13-carotenone was isolated and characterized from incubations of β-carotene with intestinal mucosa homogenates from human, monkey, ferret, and rat. Identification was achieved by comparing HPLC retention times, monitoring UV/visible spectra, reduction to the corresponding alcohol, oxime formation, and mass spectrometry [1]. This rigorous multi-method characterization provides a definitive analytical reference standard, unlike compounds identified solely by single-method approaches.

Analytical Characterization β-Carotene Metabolism Enzymatic Cleavage

Light and Air Sensitivity: Storage Requirements Differentiate from Stable Apocarotenoids

β-Apo-13-carotenone is sensitive to light and air and should be stored under inert conditions to prevent oxidative degradation . The compound remains stable when stored at -20°C in the absence of light and moisture . This inherent chemical lability contrasts with more stable apocarotenoids and necessitates strict adherence to storage protocols during procurement and experimental use.

Chemical Stability Storage Conditions Apocarotenoid Handling

Functional Gene Expression Inhibition in MCF-7 Carcinoma Cells vs. UVI3003

Both β-apo-13-carotenone and UVI3003 inhibited 9-cis-retinoic acid (9cRA) induction of caspase 9 gene expression in the mammary carcinoma cell line MCF-7 [1]. This functional equivalence in a cancer-relevant cellular context, despite their divergent molecular mechanisms (tetramerization vs. coactivator binding inhibition), demonstrates that β-apo-13-carotenone achieves comparable downstream biological effects through a distinct pharmacological pathway.

Cancer Cell Biology Caspase 9 RXRα Signaling

High-Value Application Scenarios for Beta-Apo-13-carotenone (CAS 17974-57-1) Based on Quantitative Evidence


Nuclear Receptor Pharmacology: Mechanistic Studies of RXRα Tetramerization

β-Apo-13-carotenone is uniquely suited for experiments requiring a naturally occurring RXRα antagonist that induces formation of a 'transcriptionally silent' receptor tetramer. Unlike UVI3003, which acts through coactivator binding inhibition, β-apo-13-carotenone provides a distinct pharmacological tool for dissecting RXRα oligomerization dynamics [1]. This application is supported by direct evidence of RXRαLBD tetramerization in purified recombinant protein assays and functional gene expression studies in MCF-7 cells [1].

Pan-Retinoid Receptor Antagonism Research

Investigators studying coordinated retinoid signaling across RXR and RAR subtypes should procure β-apo-13-carotenone specifically for its verified high-affinity antagonism of RXRα and all three RAR subtypes (RARα, RARβ, RARγ) [2]. The compound's inhibition of ATRA-induced gene expression in Hep G2 cells [3] validates its utility as a multi-receptor antagonist tool in hepatocyte and related cellular models.

Analytical Method Development and Metabolite Reference Standard

β-Apo-13-carotenone serves as a well-characterized reference standard for HPLC method development and metabolite identification. Its rigorous multi-method analytical characterization—including HPLC retention time, UV/Vis spectral monitoring, alcohol reduction, oxime formation, and mass spectrometry [4]—provides a robust foundation for developing quantitative assays for β-carotene metabolism studies.

Cancer Cell Signaling: Caspase 9 Pathway Investigation

β-Apo-13-carotenone is applicable in breast cancer research models, particularly MCF-7 cells, where it inhibits 9cRA-induced caspase 9 gene expression with functional equivalence to UVI3003 but via a distinct tetramerization-based mechanism [1]. This enables orthogonal validation of RXRα-dependent apoptotic signaling pathways and reduces reliance on a single antagonist chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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